molecular formula C16H16N2O B15066138 4-(3-Hydroxy-1-piperidinyl)-1-naphthonitrile CAS No. 664362-92-9

4-(3-Hydroxy-1-piperidinyl)-1-naphthonitrile

Cat. No.: B15066138
CAS No.: 664362-92-9
M. Wt: 252.31 g/mol
InChI Key: QHQSLKPHGXTKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Hydroxypiperidin-1-yl)-1-naphthonitrile is a chemical compound that features a naphthonitrile core substituted with a hydroxypiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypiperidin-1-yl)-1-naphthonitrile typically involves the reaction of 1-naphthonitrile with 3-hydroxypiperidine under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypiperidin-1-yl)-1-naphthonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or amines depending on the nucleophile used.

Scientific Research Applications

4-(3-Hydroxypiperidin-1-yl)-1-naphthonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypiperidin-1-yl)-1-naphthonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypiperidine: A simpler analog with a hydroxyl group on the piperidine ring.

    1-Naphthonitrile: The core structure without the hydroxypiperidinyl substitution.

    Piperidine Derivatives: Various piperidine-containing compounds with different substituents.

Uniqueness

4-(3-Hydroxypiperidin-1-yl)-1-naphthonitrile is unique due to the combination of the naphthonitrile core and the hydroxypiperidinyl group, which imparts specific chemical and biological properties that are not present in the individual components or other similar compounds .

Properties

CAS No.

664362-92-9

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

4-(3-hydroxypiperidin-1-yl)naphthalene-1-carbonitrile

InChI

InChI=1S/C16H16N2O/c17-10-12-7-8-16(15-6-2-1-5-14(12)15)18-9-3-4-13(19)11-18/h1-2,5-8,13,19H,3-4,9,11H2

InChI Key

QHQSLKPHGXTKAO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C3=CC=CC=C32)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.